molecular formula C11H8Cl3NO B2571611 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole CAS No. 1094382-55-4

2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole

Cat. No. B2571611
CAS RN: 1094382-55-4
M. Wt: 276.54
InChI Key: IPLDDVLMUCMFHS-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, also known as CHO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CHO is a heterocyclic compound that contains both chlorine and nitrogen atoms in its structure. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Scientific Research Applications

Synthetic Elaboration

2-(Halomethyl)-4,5-diphenyloxazoles, including structures related to 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, serve as reactive scaffolds for synthetic elaboration. These compounds are utilized in substitution reactions to prepare various derivatives, such as 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating their versatility in organic synthesis (Patil & Luzzio, 2016).

Coordination Chemistry

Oxazoline ligands, closely related to the oxazole structure, have been extensively used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These ligands offer versatility in design, easy synthesis from readily available precursors, and the modulation of chiral centers. Their coordination chemistry with transition metals has been the focus of various studies, highlighting their role in structural characterization and solution behavior analysis (Gómez, Muller, & Rocamora, 1999).

Antifungal and Antimicrobial Properties

Compounds derived from oxazole scaffolds, including those similar to 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, have been investigated for their potential antifungal and antimicrobial properties. Specific derivatives have shown promising activity against pathogenic fungi, with some being as effective as commercial antifungals like ketoconazole and oxiconazole. The structure-activity relationships within these studies reveal the importance of certain functional groups in enhancing antifungal efficacy (Delcourt, Mathieu, Baji, Kimny, Flammang, & Compagnon, 2004).

Corrosion Inhibition

Research on triazole derivatives, which share functional similarities with oxazole compounds, has demonstrated their effectiveness in corrosion inhibition of metals in acidic media. These studies offer insights into the protective capabilities of oxazole derivatives, showing high inhibition efficiency and suggesting potential applications in protecting industrial materials from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Amyloidogenesis Inhibition

Oxazole derivatives have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibril formation, a process involved in amyloid diseases. Substituting aryls at specific positions of the oxazole ring has shown to significantly reduce amyloidogenesis, highlighting the therapeutic potential of oxazole compounds in treating diseases associated with amyloid fibril formation (Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005).

properties

IUPAC Name

2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)8-3-2-7(13)4-9(8)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDDVLMUCMFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole

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